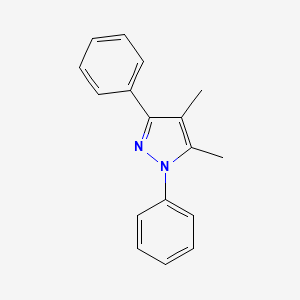

4,5-Dimethyl-1,3-diphenyl-1H-pyrazole

Description

Structure

3D Structure

Properties

CAS No. |

7189-14-2 |

|---|---|

Molecular Formula |

C17H16N2 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

4,5-dimethyl-1,3-diphenylpyrazole |

InChI |

InChI=1S/C17H16N2/c1-13-14(2)19(16-11-7-4-8-12-16)18-17(13)15-9-5-3-6-10-15/h3-12H,1-2H3 |

InChI Key |

QFEKFWDCGMZLMN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 4,5 Dimethyl 1,3 Diphenyl 1h Pyrazole Analogues

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack. chim.it Generally, electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position, which is the most electron-rich and sterically accessible site. researchgate.netrrbdavc.orgnih.gov Positions C3 and C5 are deactivated due to the electron-withdrawing effect of the adjacent nitrogen atoms. researchgate.net However, in the case of 4,5-dimethyl-1,3-diphenyl-1H-pyrazole, the C4 position is already substituted with a methyl group. Therefore, electrophilic substitution would be directed to one of the pendant phenyl rings, typically at the para position, unless harsh conditions force substitution at a less favored site on the pyrazole ring.

Conversely, the C3 and C5 positions of the pyrazole ring are more electron-deficient and are the preferred sites for nucleophilic attack. chim.itresearchgate.netnih.gov The presence of strong electron-withdrawing groups on the ring can facilitate nucleophilic substitution reactions, although such reactions are generally less common than electrophilic substitutions on pyrazoles. chim.it For this compound, nucleophilic attack would require activation by appropriate functional groups, which are not present in the parent molecule.

| Reaction Type | Preferred Position | Rationale | Applicability to this compound |

|---|---|---|---|

| Electrophilic Substitution | C4 | Highest electron density. researchgate.netrrbdavc.org | Blocked by a methyl group; substitution occurs on phenyl rings. |

| Nucleophilic Substitution | C3 and C5 | Electron-deficient due to adjacent nitrogen atoms. researchgate.net | Requires activating groups; not favored on the parent compound. |

Functionalization Strategies on Pendant Phenyl and Methyl Groups

The phenyl and methyl substituents on the pyrazole core offer additional sites for chemical modification.

Phenyl Groups: The phenyl groups at the N1 and C3 positions can undergo standard electrophilic aromatic substitution reactions. These reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation, are expected to occur primarily at the para positions of the phenyl rings, as this position is sterically most accessible. Research has shown that electrophilic attack on N-phenyl pyrazolines occurs at the para-position of the phenyl group. researchgate.net

Methyl Groups: The methyl groups at C4 and C5 can be functionalized through free-radical reactions. For instance, benzylic-type bromination using N-bromosuccinimide (NBS) under UV irradiation could introduce a bromine atom, which can then be converted to other functional groups such as alcohols, ethers, or amines. Oxidation of the methyl groups to carboxylic acids is also a plausible transformation, although it may require strong oxidizing agents that could potentially affect the pyrazole ring.

Oxidation and Reduction Pathways of the Pyrazole Heterocycle

The aromatic pyrazole ring is generally resistant to both oxidation and reduction under typical conditions. tandfonline.com This stability is a hallmark of its aromatic character.

Reduction: Catalytic hydrogenation of pyrazoles can lead to the corresponding di- and tetra-hydro derivatives (pyrazolines and pyrazolidines). For example, pyrazoles can undergo catalytic hydrogenation to form 4,5-dihydro-1H-pyrazoles, also known as 2-pyrazolines. tandfonline.com These reduced forms are less stable and behave more like unsaturated compounds. tandfonline.com

Oxidation: Pyrazoles are generally stable towards oxidizing agents. tandfonline.com However, their less aromatic derivatives, pyrazolines, can be oxidized. For instance, 2-pyrazolines can be oxidized back to the more stable pyrazole ring system. This resistance to oxidation makes the pyrazole core a robust scaffold in many chemical syntheses.

Cycloaddition Reactivity of Pyrazole Derivatives

While pyrazoles are most famously synthesized via [3+2] cycloaddition reactions, their own participation as reactants in cycloaddition chemistry is less common. beilstein-journals.orgnih.govmdpi.com The synthesis of the pyrazole ring itself is often achieved through the 1,3-dipolar cycloaddition of a diazo compound (the 1,3-dipole) with an alkyne or alkene. nih.govmdpi.com

The aromatic nature of the pyrazole ring makes it a poor diene or dienophile for Diels-Alder type reactions. The disruption of aromaticity required for such reactions presents a significant energy barrier. However, pyrazole derivatives can be designed to participate in cycloaddition reactions. For example, pyrazoles fused with other rings or bearing specific activating groups might exhibit altered reactivity, but this is not a general feature of simple pyrazole analogues.

Reactions Leading to Fused Heterocyclic Systems (e.g., pyrazolo[1,5-a]beilstein-journals.orgresearchgate.netdiazepin-4-ones)

Functionalized pyrazoles are excellent precursors for the synthesis of fused heterocyclic systems. By introducing reactive groups onto the pyrazole core or its substituents, subsequent cyclization reactions can generate more complex molecular architectures.

A common strategy involves using aminopyrazoles as key intermediates. These compounds can act as binucleophiles in condensation reactions with 1,3-bielectrophiles to construct fused six-membered rings, leading to systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. chim.it

Another approach involves N-alkylation of a pyrazole carboxylate with a bifunctional reagent, followed by intramolecular cyclization. For instance, the synthesis of novel pyrazolo[1,5-a] beilstein-journals.orgresearchgate.netdiazepin-4-ones has been achieved through the ring-opening of an oxirane tethered to the pyrazole nitrogen by an amine, followed by a direct cyclization sequence. researchgate.net Similarly, pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been synthesized from ethyl 1H-pyrazole-5-carboxylate derivatives. nih.gov

| Fused System | Pyrazole Precursor | General Reaction Type | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidines | Aminopyrazole | Cyclocondensation with 1,3-bielectrophile | chim.it |

| Pyrazolo[1,5-a] beilstein-journals.orgresearchgate.netdiazepin-4-ones | Ethyl 1H-pyrazole-5-carboxylate | N-alkylation and subsequent cyclization | researchgate.net |

| Pyrazolo[1,5-a]pyrazin-4(5H)-ones | Ethyl 1H-pyrazole-5-carboxylate derivative | Reaction with a diamine | nih.gov |

Mechanistic Investigations of Novel Transformations

Cascade reactions, where a series of intramolecular transformations occur sequentially in a single synthetic operation, provide an efficient route to complex molecules from simple pyrazole precursors. These reactions often involve the formation of multiple bonds and stereocenters in a highly controlled manner.

One notable example is the synthesis of 4-substituted pyrazoles through a cascade sequence involving alkyl α-diazoesters and ynones. This reaction proceeds via a [3+2] cycloaddition, followed by a 1,5-ester shift, a 1,3-H shift, and an N-H insertion process. mdpi.comresearchgate.net

Another sophisticated example is the diastereoselective cascade cyclization of diazoimides with alkylidene pyrazolones. This transformation leads to the formation of complex pyrazole-fused oxa-bridged oxazocines, demonstrating the power of cascade reactions to rapidly build molecular complexity from pyrazole-based starting materials. mdpi.com These reactions highlight the utility of the pyrazole scaffold in designing intricate, multi-step transformations that proceed with high efficiency and selectivity.

Ligand Scrambling in Coordination Complexes

Ligand scrambling, a process involving the exchange of ligands between metal centers, is a fundamental aspect of coordination chemistry that influences the stability and reactivity of metal complexes. While specific studies focusing exclusively on ligand scrambling in coordination complexes of this compound analogues are not extensively detailed in the reviewed literature, the general principles of ligand exchange mechanisms in pyrazole-based complexes provide a framework for understanding these potential transformations.

Ligand exchange reactions can proceed through various mechanisms, including dissociative, associative, and interchange pathways. youtube.com In a dissociative mechanism, a ligand first detaches from the metal center, creating an intermediate with a lower coordination number, which is then attacked by an incoming ligand. youtube.com Conversely, an associative mechanism involves the initial formation of a higher-coordination-number intermediate by the incoming ligand, followed by the departure of the original ligand. youtube.com The interchange mechanism represents a concerted process where the incoming and outgoing ligands swap simultaneously. youtube.com The operative mechanism is influenced by factors such as the nature of the metal ion, the steric and electronic properties of the ligands, and the reaction conditions.

The coordination chemistry of pyrazole derivatives is rich and varied, with pyrazoles acting as versatile ligands that can coordinate to metal centers in several ways. researchgate.net They can function as neutral monodentate ligands or, upon deprotonation, as anionic bridging or chelating ligands. researchgate.netnih.gov This versatility can facilitate ligand scrambling processes. For instance, the cleavage of bonds, such as B-N bonds in poly(pyrazolyl)borate (scorpionate) ligands, can lead to the formation of complexes with pyrazole or pyrazolate derivatives, indicating a form of ligand transformation. researchgate.net

In the context of this compound analogues, the steric bulk of the phenyl and methyl groups at the 1, 3, 4, and 5 positions of the pyrazole ring would likely play a significant role in the kinetics and mechanism of ligand scrambling. Increased steric hindrance around the metal center may favor a dissociative pathway for ligand exchange by relieving steric strain in the transition state.

While direct experimental data on ligand scrambling for this specific family of pyrazole analogues is sparse, we can conceptualize a hypothetical scrambling reaction between two different homoleptic complexes. For example, a reaction between a complex containing this compound and another complex with a different pyrazole-based ligand could lead to a statistical distribution of mixed-ligand species at equilibrium.

| Reactant Complex 1 (MLn) | Reactant Complex 2 (M'L'm) | Potential Scrambled Products | Governing Factors |

|---|---|---|---|

| [M(4,5-diMe-1,3-diPh-Pz)x] | [M(L')y] | [M(4,5-diMe-1,3-diPh-Pz)a(L')b] (where a+b = x or y) | Metal ion identity, solvent, temperature, ligand sterics and electronics |

| [Ni(4,5-diMe-1,3-diPh-Pz)4]Cl2 | [Ni(pyridine)4]Cl2 | [Ni(4,5-diMe-1,3-diPh-Pz)3(pyridine)]Cl2, [Ni(4,5-diMe-1,3-diPh-Pz)2(pyridine)2]Cl2, etc. | Relative bond strengths (Ni-Pz vs. Ni-py), steric hindrance |

The study of such scrambling reactions is crucial for understanding the dynamic nature of coordination complexes in solution and can have implications for their application in areas such as catalysis, where the formation of mixed-ligand species can significantly alter catalytic activity and selectivity.

Advanced Spectroscopic and Structural Elucidation of 4,5 Dimethyl 1,3 Diphenyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. The analysis of 4,5-Dimethyl-1,3-diphenyl-1H-pyrazole would involve a suite of NMR experiments.

High-Resolution ¹H NMR and ¹³C NMR Analysis

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra would provide the foundational data for the molecule's structure.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl protons and the protons of the two phenyl rings. The chemical shifts (δ) of the two methyl groups (at C4 and C5) would likely appear as singlets in the aliphatic region (typically δ 2.0-2.5 ppm). The ten protons of the two phenyl groups would appear in the aromatic region (typically δ 7.0-8.0 ppm), with their multiplicity and exact chemical shifts depending on the rotational dynamics and electronic effects of the pyrazole (B372694) ring.

¹³C NMR: The carbon NMR spectrum would be expected to show signals for each unique carbon atom. This would include two signals for the methyl carbons, signals for the pyrazole ring carbons (C3, C4, C5), and signals for the carbons of the two phenyl rings (including the ipso-carbons attached to the pyrazole ring and the ortho-, meta-, and para-carbons).

A detailed data table for these analyses would require experimental values, which are not available.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, several two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, primarily within the phenyl rings, helping to assign the ortho, meta, and para protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the methyl proton signals to the methyl carbon signals.

Solid-State ¹³C{¹H} Cross-Polarization Magic Angle Spinning (CP MAS) NMR

Solid-state NMR (ssNMR) provides information about the structure, conformation, and dynamics of molecules in the solid phase. The ¹³C{¹H} CP MAS experiment would reveal the number of crystallographically inequivalent carbon sites in the unit cell of crystalline this compound. Differences in chemical shifts compared to the solution-state NMR could indicate specific packing effects or conformational constraints in the crystal lattice.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display absorption bands corresponding to the vibrations of its constituent bonds. Key expected regions include:

~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations from the phenyl rings.

~3000-2850 cm⁻¹: Aliphatic C-H stretching vibrations from the methyl groups.

~1600-1450 cm⁻¹: A series of sharp bands corresponding to C=C stretching vibrations within the aromatic phenyl and pyrazole rings, as well as C=N stretching of the pyrazole ring.

~1465 and ~1380 cm⁻¹: C-H bending (deformation) vibrations of the methyl groups.

Below 900 cm⁻¹: Out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the phenyl rings.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to vibrations of non-polar bonds. For this molecule, strong Raman signals would be expected for the symmetric vibrations of the phenyl rings and the C-C and C=N bonds within the pyrazole core. The combination of FT-IR and Raman data would allow for a more complete assignment of the molecule's vibrational modes.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for determining the molecular weight of pyrazole derivatives. For this compound (C₁₇H₁₆N₂), the expected molecular weight is approximately 248.32 g/mol . In ESI-MS analysis, the compound is typically observed as a protonated molecular ion, [M+H]⁺. Therefore, the expected mass-to-charge ratio (m/z) in the positive ion mode would be approximately 249. This is consistent with findings for similar pyrazole compounds, where the [M+H]⁺ ion is a prominent peak in the spectrum. rsc.orgnih.gov For instance, high-resolution mass spectrometry (HRMS-ESI) for structurally related compounds like 3,5-diphenyl-1-tosyl-1H-pyrazole has shown precise [M+H]⁺ peaks that confirm their elemental composition. nih.gov

Interactive Table: Expected ESI-MS Data

| Compound Name | Molecular Formula | Expected [M+H]⁺ (m/z) |

| This compound | C₁₇H₁₆N₂ | ~249.1386 |

The fragmentation of pyrazole rings in mass spectrometry provides valuable information for structural confirmation. While specific fragmentation data for this compound is not extensively detailed, general fragmentation trends for substituted pyrazoles have been established. researchgate.net Common fragmentation pathways for the pyrazole core involve the loss of stable neutral molecules like hydrogen cyanide (HCN). The fragmentation process often starts from the molecular ion, which can undergo ring cleavage. The specific fragmentation pattern is influenced by the nature and position of the substituents on the pyrazole ring. For the title compound, fragmentation would likely involve cleavages that lead to the formation of stable ions derived from the phenyl and methyl-substituted pyrazole core. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by strong absorption bands in the UV region, arising from π → π* transitions associated with its aromatic systems—the pyrazole ring and the two phenyl substituents. mdpi.com The conjugation between the phenyl rings and the pyrazole core influences the energy of these transitions. Theoretical studies on similar pyrazole derivatives have shown that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are typically distributed across the π-system of the entire molecule. scispace.com The energy difference between these frontier orbitals, often referred to as the HOMO-LUMO gap, corresponds to the electronic transitions observed in the UV-Vis spectrum. researchgate.net The presence of multiple chromophores (the pyrazole and phenyl rings) can lead to complex spectra with multiple absorption bands. mdpi.com

X-ray Crystallography

X-ray crystallography offers the most definitive method for determining the precise three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Single-crystal X-ray diffraction analysis provides unambiguous confirmation of the molecular connectivity and stereochemistry of this compound. Although a specific crystal structure for the title compound is not publicly available, data from closely related analogues like 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole and 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde provide significant insights into its expected structural features. nih.govnih.gov

Interactive Table: Representative Crystallographic Data from Analogous Pyrazole Structures

| Parameter | 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole nih.govresearchgate.net | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde nih.gov |

| Crystal System | Orthorhombic | Triclinic |

| Space Group | P2₁2₁2₁ | P-1 |

| a (Å) | 6.8839 (2) | 10.1367 (9) |

| b (Å) | 7.7306 (2) | 15.5952 (16) |

| c (Å) | 20.2486 (6) | 16.7550 (15) |

| α (°) | 90 | 95.932 (6) |

| β (°) | 90 | 90.135 (5) |

| γ (°) | 90 | 107.991 (6) |

| Key Dihedral Angle | Phenyl/Pyrazole: 31.38 (12)° | Phenyl/Phenyl: 22.2-41.9° |

The conformational flexibility of this compound, primarily due to the rotation of the two phenyl rings, can give rise to polymorphism—the ability of a compound to crystallize in different solid-state forms. These different crystalline forms, or polymorphs, can exhibit distinct physical properties.

The study of closely related compounds provides a strong basis for understanding this phenomenon. For example, the crystal structure of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde features four independent molecules in the asymmetric unit. nih.gov These molecules differ from one another in their geometric parameters, particularly in the dihedral angles between the phenyl rings, which range from 22.2° to 41.9°. nih.gov This demonstrates how subtle variations in intermolecular interactions within the crystal lattice can stabilize different molecular conformations. This conformational landscape, where different torsional arrangements are energetically accessible, is a key factor in the potential for polymorphism in the title compound.

Based on a comprehensive search for scientific literature and crystallographic data, there is currently no specific experimental information available for the compound "this compound" that would allow for a detailed analysis of its intermolecular hydrogen bonding, supramolecular assembly, and dihedral angles as requested.

While extensive research exists for structurally related pyrazole derivatives, the strict adherence to the user's request to focus solely on "this compound" prevents the inclusion of data from these other compounds. The principles of scientific accuracy demand that the analysis be based on experimentally determined data for the specific compound .

Therefore, it is not possible to provide the requested detailed analysis, data tables, and research findings for the subsections:

Dihedral Angle Analysis and Planarity of Ring Systems

Without access to the crystallographic information file (CIF) or related scholarly publications for this compound, any discussion on these topics would be purely speculative and would not meet the required standards of a thorough, informative, and scientifically accurate article.

While computational studies have been conducted on numerous structurally related pyrazole derivatives, the strict requirement to focus solely on this compound and not introduce data from other compounds prevents the generation of the requested article. To provide a scientifically accurate and non-speculative response, the specific data for each outlined section must be present in published research.

Therefore, it is not possible to generate the requested article with the required detailed research findings and data tables at this time.

Computational and Theoretical Investigations of 4,5 Dimethyl 1,3 Diphenyl 1h Pyrazole

Conformational Analysis and Energy Landscapes

The conformational flexibility of 4,5-Dimethyl-1,3-diphenyl-1H-pyrazole is primarily dictated by the rotation of the two phenyl rings attached to the pyrazole (B372694) core. Theoretical calculations, such as Density Functional Theory (DFT), are employed to explore the potential energy surface associated with these rotations.

The energy barriers to rotation of these phenyl rings can be calculated to understand the likelihood of different conformations. Studies on related diphenylmethyl systems have utilized temperature-dependent 13C NMR spectroscopy and computational methods to measure these rotational barriers. nih.gov The mechanism for phenyl rotation often involves a non-synchronous process where one ring becomes coplanar with the central heterocyclic ring in the transition state. nih.gov

Table 1: Calculated Rotational Energy Barriers for a Related Tetrazole Derivative

| Rotation Axis | Calculated Rotational Energy Barrier (kcal/mol) | Method |

|---|---|---|

| CO-NMe2 | 17.52 | B3LYP/6-311++G |

| 2-tetrazolyl-CO | 2.53 | B3LYP/6-311++G |

Note: Data for 5-(2-chlorophenyl)-N,N-dimethyl-2H-tetrazole-2-carboxamide, illustrating the computational approach to determining rotational barriers. researchgate.net

Theoretical Studies of Reaction Mechanisms and Pathways

The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.comresearchgate.net Theoretical studies using DFT can elucidate the reaction mechanism, identify transition states, and calculate activation energies for different proposed pathways. acs.orgacs.org

For the formation of this compound, the reaction would involve a substituted hydrazine (phenylhydrazine) and a β-diketone. Computational modeling can help to understand the regioselectivity of such reactions, which is a critical aspect when unsymmetrical diketones are used. mdpi.com

DFT calculations have been employed to study the cyclization of N-propargyl hydrazides, revealing divergent pathways (ionic vs. radical) depending on the metal catalyst used, leading to the formation of pyrazoles. acs.orgacs.org Another theoretical study investigated the (3+2) cycloaddition reactions of diazopropane (B8614946) with chalcone (B49325) derivatives to form pyrazoles, where DFT calculations helped to identify the kinetic and thermodynamic products. mdpi.com While not specific to this compound, these studies provide a framework for understanding its formation.

Computational Design and Structure-Activity Relationship (SAR) Modeling

Molecular Docking Studies with Protein Targets (focusing on molecular interactions and binding modes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net For this compound and its analogs, docking studies can predict their binding affinity and interaction patterns with the active sites of various protein targets, suggesting potential therapeutic applications.

Derivatives of 1,3-diphenyl-1H-pyrazole have been docked against several enzymes. For example, pyrazole derivatives have been studied as potential inhibitors of receptor tyrosine kinases, with docking studies revealing key hydrogen bonding and hydrophobic interactions within the enzyme's active site. researchgate.net In one study, a 2,5-disubstituted-1,3,4-thiadiazole containing a 1,5-diphenyl-1H-pyrazol-4-yl moiety showed a minimum binding energy of -10.09 kJ/mol with VEGFR-2. researchgate.net

Other studies have explored the docking of pyrazole derivatives with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease, identifying key interactions with catalytic and peripheral anionic sites. mdpi.com Similarly, pyrazole analogs have been docked against α-amylase, an enzyme involved in diabetes, with the most active compounds showing high docking scores and numerous binding interactions. nih.gov

Table 2: Molecular Docking Results for a Pyrazole Derivative with Tyrosine Kinase (VEGFR-2)

| Compound | Protein Target | Binding Energy (kJ/mol) | Key Interacting Residues |

|---|---|---|---|

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1- phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 (2QU5) | -10.09 | Not Specified |

Note: Data for a closely related pyrazole derivative, illustrating the output of molecular docking studies. researchgate.net

Comparative Molecular Field Analysis (CoMFA) for Structural Optimization

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR (Quantitative Structure-Activity Relationship) technique that correlates the biological activity of a set of molecules with their 3D shape and electrostatic properties. mdpi.com This method is valuable for understanding the structural requirements for activity and for designing more potent analogs.

While no specific CoMFA studies on this compound were identified, numerous studies have successfully applied this methodology to other pyrazole derivatives. For instance, CoMFA has been used to develop models for pyrazole-based inhibitors of p38α mitogen-activated protein kinase (MAPK), yielding models with good predictive ability (r²cv of 0.725). mdpi.com The resulting 3D contour maps from such studies highlight regions where steric bulk or electrostatic charge modifications would likely enhance biological activity. mdpi.com

Similarly, hybrid 3D-QSAR models (CoMFA and CoMSIA) have been developed for aminopyrimidinyl pyrazole analogs as PLK1 inhibitors, providing insights for the design of new, more potent compounds. nih.gov These studies demonstrate the utility of CoMFA in the structural optimization of pyrazole-based compounds for various therapeutic targets. nih.govglobalresearchonline.net

Theoretical Characterization of Optical and Electronic Properties

Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the optical and electronic properties of molecules. These calculations can provide information on electronic transitions, absorption spectra, and the energies of frontier molecular orbitals (HOMO and LUMO).

For pyrazole derivatives, theoretical calculations have been used to understand their photophysical properties. doi.org While pyrazole itself is not fluorescent, appropriate substitutions can lead to compounds with high fluorescence quantum yields and interesting solvatochromic behavior. doi.org

DFT calculations on a pyrazole-based oligomer have been used to optimize its structure and plot its HOMO-LUMO orbitals, providing insights into its potential as a semiconductor. sci-hub.ru For other pyrazole derivatives, DFT has been used to calculate the HOMO-LUMO energy gap, which is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net Theoretical UV-visible absorption spectra can also be calculated and have been shown to be in good agreement with experimental data for related compounds. nih.gov

Table 3: Calculated Electronic Properties for a Pyrazole Derivative

| Property | Calculated Value | Method |

|---|---|---|

| HOMO Energy | -6.2 eV | DFT/B3LYP |

| LUMO Energy | -2.5 eV | DFT/B3LYP |

| Energy Gap (HOMO-LUMO) | 3.7 eV | DFT/B3LYP |

Note: Illustrative data for a generic pyrazole derivative to demonstrate the output of theoretical electronic property calculations. researchgate.net

Applications of 4,5 Dimethyl 1,3 Diphenyl 1h Pyrazole and Its Derivatives in Advanced Materials and Catalysis

Development as Ligands in Coordination Chemistry and Homogeneous Catalysis

Pyrazole-containing compounds have emerged as highly effective ligands for stabilizing metal complexes used as pre-catalysts in homogeneous catalysis, particularly in cross-coupling reactions. researchgate.net Their amphiprotic nature, containing both a Brønsted acidic NH group and a Schiff-base nitrogen atom, contributes to their rich and versatile coordination chemistry. nih.gov The ability to modify substituents at various positions on the pyrazole (B372694) ring allows for the fine-tuning of the electrophilic and steric properties of the resulting metal complexes. researchgate.net

Pyrazole-Containing Phosphine (B1218219) Ligands (e.g., 1-[2-(Di-tert-butylphosphino)phenyl]-3,5-diphenyl-1H-pyrazole)

A notable class of pyrazole-based ligands are those incorporating a phosphine group, creating powerful P,N-ligands. An exemplary member of this class is 1-[2-(Di-tert-butylphosphino)phenyl]-3,5-diphenyl-1H-pyrazole , also known by the synonym TrippyPhos. chemimpex.com This compound is a versatile and stable ligand known for its unique phosphine functionality, which is crucial for its application in transition metal-catalyzed reactions. chemimpex.com Its structure facilitates effective coordination with metal centers, thereby enhancing catalytic efficiency in a variety of organic transformations. chemimpex.com The design of such ligands, featuring a pyrazole core and bulky alkyl groups, has been instrumental in achieving challenging chemical transformations. researchgate.net

Role in Cross-Coupling Reactions

Pyrazole-phosphine ligands, such as TrippyPhos, are highly effective in palladium- and nickel-catalyzed cross-coupling reactions. chemimpex.comporphyrin.net These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The unique structure of these ligands enhances reaction efficiency, making them valuable in the synthesis of complex organic molecules. chemimpex.com They have been successfully applied in a wide array of cross-coupling reactions, demonstrating their versatility.

Table 1: Applications of 1-[2-(Di-tert-butylphosphino)phenyl]-3,5-diphenyl-1H-pyrazole in Cross-Coupling Reactions

| Reaction Type | Metal Catalyst | Description |

| Suzuki-Miyaura Coupling | Palladium | Forms carbon-carbon bonds between organoborons and organohalides. researchgate.net |

| Buchwald-Hartwig Amination | Palladium | Forms carbon-nitrogen bonds between aryl halides/triflates and amines, including challenging aryl chlorides. researchgate.net |

| Heck Reaction | Palladium | Forms substituted alkenes from aryl halides and alkenes. |

| Sonogashira Coupling | Palladium | Couples terminal alkynes with aryl or vinyl halides. |

| Negishi Coupling | Palladium/Nickel | Couples organozinc compounds with organohalides. porphyrin.net |

| Stille Coupling | Palladium | Couples organotin compounds with organohalides. |

| Hiyama Coupling | Palladium | Couples organosilicon compounds with organohalides. |

These ligands are also utilized as catalysts in palladium-catalyzed cross-coupling-alkyne cyclization and the heterocyclization of diketones.

Design of Ligands for Specific Metal Centers

The versatility of the pyrazole scaffold allows for the rational design of ligands tailored for specific metal centers, leading to complexes with tunable properties. researchgate.netresearchgate.net (1H-Pyrazolyl)pyridines, for instance, are analogues of 2,2'-bipyridine (B1663995) ligands and are in high demand due to their ease of synthesis and adaptable coordination behavior. researchgate.net By varying the steric and electronic properties of the pyrazolylpyridine ligand, it is possible to fine-tune the photophysical and chemical (catalytic) properties of the resulting metal complex. researchgate.net

Pyrazole derivatives have been used to form stable and effective complexes with a variety of transition metals, including palladium, copper, nickel, iron, and cobalt. researchgate.netnih.govacs.orgnih.govnih.gov For example, naphthyl pyrazole ligands react with copper(II) nitrate (B79036) to form complexes where the ligand coordinates to the copper ion through the nitrogen atoms of the pyrazole ring. nih.gov The resulting geometry of these copper complexes, such as square planar or octahedral, is dictated by the specific ligand structure. nih.gov Similarly, pyrazolylethylphosphinite ligands have been shown to form novel and interesting coordination complexes with palladium(II) centers. researchgate.net This ability to create bespoke ligands is crucial for developing catalysts with high activity and selectivity for specific chemical transformations.

Integration into Functional Materials

Beyond catalysis, pyrazole derivatives, including 4,5-Dimethyl-1,3-diphenyl-1H-pyrazole, are integral components in the development of advanced functional materials. Their inherent electronic properties and synthetic accessibility make them attractive building blocks for fluorescent materials and dyes. nih.govresearchgate.net

Fluorescent Materials and Optoelectronic Applications

Pyrazole derivatives are recognized as promising scaffolds for the design of fluorescent probes and materials for bioimaging and optoelectronics. nih.govrsc.org Their exceptional electronic properties, biocompatibility, and high synthetic versatility make them stand out among N-heteroaromatic fluorophores. nih.govrsc.org The fluorescence of these compounds often arises from a donor-π-conjugated acceptor system within their molecular structure. researchgate.net

Researchers have developed numerous fluorescent pyrazole derivatives that exhibit strong emission, often in the blue-green region of the spectrum. researchgate.net These compounds have been utilized for various applications, including:

Bioimaging: Pyrazole-based probes are used for real-time monitoring of biological processes in living cells and tissues due to their good membrane permeability. nih.gov They have been employed in general cell staining, labeling of subcellular structures, and the detection of specific ions or small molecules. nih.gov

Fluorescent Sensors: The pyrazole structure is ideal for creating chemosensors. For example, the ligand 2-(1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-yl) pyridine (B92270) has been studied as a fluorescent sensor for lanthanide ions, showing fluorescence enhancement upon addition of La³⁺ and quenching with Eu³⁺. dpi-journals.com

The synthesis of these materials often involves multicomponent reactions to create complex, highly fluorescent 1,3,4,5-tetrasubstituted pyrazoles. nih.gov The photophysical properties can be tuned by altering the substituents on the pyrazole ring, which influences the emission wavelength and quantum yield. nih.govresearchgate.net

Table 2: Examples of Fluorescent Pyrazole Derivatives and Their Applications

| Pyrazole Derivative Type | Emission Range | Application |

| Pyrazolo[3,4-b]thieno[2,3-e]pyridines | 430–505 nm (Blue) | Potential in materials science. researchgate.net |

| Fused Pyrazoles | 476-492 nm | Fluoride ion detection. nih.gov |

| π-extended Celecoxib-based Pyrazole | Near-Infrared (NIR) | Cyclooxygenase-2 (COX-2) sensing in tumor cells. nih.gov |

| 2-(1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-yl) pyridine | ~340-355 nm | Lanthanide ion sensing. dpi-journals.com |

Application in Dye Chemistry (from a synthetic and structural perspective)

The pyrazole ring is a key structural element in a variety of synthetic dyes, particularly azo dyes. nih.govresearchgate.netnih.gov These dyes are produced through well-established chemical processes, primarily diazotization and coupling reactions. dergipark.org.trrsc.org The general synthesis involves reacting an aromatic amine with a diazotizing agent (like sodium nitrite (B80452) in acidic solution) to form a diazonium salt. nih.govsemanticscholar.org This salt then acts as an electrophile in a coupling reaction with an electron-rich pyrazole derivative, such as an aminopyrazole, to form the final azo dye. nih.govresearchgate.netsemanticscholar.org

The structure of the resulting pyrazole azo dye determines its color and properties. nih.gov Spectroscopic methods like FT-IR, UV-Vis, and NMR, along with computational studies, are used to characterize these dyes and confirm their structures. nih.govresearchgate.net The color properties are often analyzed using the CIELab* color space. nih.govsemanticscholar.org These dyes have been successfully applied as disperse dyes for various fabrics, including polyester (B1180765) and wool. researchgate.netnih.gov The fastness properties (e.g., to washing, rubbing, and light) of the dyed fabrics are critical performance indicators. researchgate.netnih.gov

For instance, a series of novel 3-substituted 5-amino-4-arylazopyrazoles were synthesized by coupling diazotized aryl amines with 5-aminopyrazoles. researchgate.net In another approach, 5-aminopyrazoles were themselves diazotized and coupled with phenols to yield a different set of pyrazole-based dyes. researchgate.net These examples highlight the modularity and versatility of pyrazole chemistry in creating a wide spectrum of colored materials. nih.gov

Precursors for Semiconducting Materials

A notable example is the application of pyrazoline derivatives, which are hydrogenated forms of pyrazoles, as hole-transporting materials in organic light-emitting diodes (OLEDs). rsc.org Hole-transporting materials are crucial components in OLEDs, facilitating the movement of positive charge carriers (holes) from the anode to the emissive layer, thereby enabling efficient light generation.

One such derivative, 1,3-diphenyl-5-(9-phenanthryl)-4,5-dihydro-1H-pyrazole (DPPhP), has been synthesized and characterized as a novel hole-transport material. rsc.org In a multilayer OLED device, DPPhP used as the hole-transport layer demonstrated performance superior to that of the commonly used material, N,N′-di-1-naphthenyl-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine (α-NPD). rsc.org The device incorporating DPPhP exhibited approximately 30% higher brightness and efficiency. rsc.org This enhancement is attributed to the favorable molecular structure and electronic properties of the pyrazoline core, which facilitate efficient hole injection and transport.

The photophysical properties of pyrazoline derivatives, such as their strong fluorescence, also contribute to their utility in optoelectronic applications. researchgate.net These compounds have been extensively investigated as materials for nonlinear optics (NLO), laser applications, and as emissive materials in OLEDs. researchgate.net The general molecular structure of 1,3,5-triarylpyrazoline is a widely explored pattern for these applications. researchgate.net

The successful application of pyrazoline derivatives like DPPhP underscores the potential of the broader pyrazole family, including this compound, as precursors for the development of new and efficient semiconducting materials for organic electronics. Further research into the specific electronic and photophysical properties of this compound could reveal its suitability for similar applications.

Advanced Synthetic Auxiliaries and Reagents

The pyrazole scaffold is a versatile building block in organic synthesis, and its derivatives serve as valuable auxiliaries and reagents for the construction of complex molecules. While specific examples detailing the use of this compound in this context are not prominent, the general utility of substituted pyrazoles is well-documented.

Pyrazole derivatives are frequently employed as ligands in transition metal-catalyzed reactions, a cornerstone of modern synthetic chemistry. Their nitrogen atoms can coordinate with metal centers, influencing the catalyst's reactivity and selectivity. For instance, pyrazole-derived ligands have been utilized in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. ktu.edu

Furthermore, functionalized pyrazoles act as key intermediates or synthons for the preparation of annulated heterocyclic systems. An example is the use of 3,4-difunctionalized pyrazoles in the synthesis of pyrazolo[4,3-c]pyridines. ktu.edu In a specific study, 1-phenyl-1H-pyrazole-4-carboxaldehydes and their corresponding ethanones, bearing a phenylethynyl moiety, were treated with ammonia (B1221849) under elevated temperature and pressure to directly form the fused pyrazolo[4,3-c]pyridine system in excellent yields. ktu.edu

The reactivity of the pyrazole ring also allows for its modification to introduce various functional groups, making pyrazole derivatives versatile reagents. For example, 1,3-Diphenyl-2-pyrazolin-5-one can be converted to a 5-azido-4-formylpyrazolone, which then serves as a key starting material for a range of other pyrazole derivatives. nih.gov

The following table summarizes the types of reactions where pyrazole derivatives have been utilized as synthetic auxiliaries or reagents:

| Reaction Type | Role of Pyrazole Derivative | Example Application |

| Palladium-Catalyzed Cross-Coupling | Ligand | Formation of C-C and C-heteroatom bonds |

| Annulation Reactions | Synthon/Building Block | Synthesis of pyrazolo[4,3-c]pyridines |

| Multi-component Reactions | Starting Material | Synthesis of highly substituted pyrazoles |

| Functional Group Transformation | Intermediate | Preparation of diverse pyrazole derivatives |

Given the synthetic accessibility and the chemical versatility of the pyrazole core, it is plausible that this compound could be functionalized and employed in a similar capacity as an advanced synthetic auxiliary or reagent in a variety of organic transformations.

Future Directions and Emerging Research Perspectives

Exploration of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry, and the synthesis of 4,5-Dimethyl-1,3-diphenyl-1H-pyrazole is no exception. Future research will likely focus on the development of novel and sustainable routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas of exploration include:

Green Solvents: A shift away from traditional volatile organic compounds towards greener alternatives such as water, ionic liquids, or deep eutectic solvents is anticipated. nih.govthieme-connect.com Water-based syntheses, in particular, offer significant environmental benefits. thieme-connect.comacs.orgrsc.org

Microwave and Ultrasound-Assisted Synthesis: The use of non-conventional energy sources like microwave irradiation and ultrasound can significantly accelerate reaction times and improve yields for pyrazole (B372694) synthesis. thieme-connect.comnih.gov These techniques offer a more energy-efficient approach compared to conventional heating methods. nih.gov

Multicomponent Reactions (MCRs): One-pot MCRs are highly desirable as they improve atom economy and operational simplicity by combining multiple reaction steps into a single procedure. acs.orgnih.gov The development of new MCRs for the synthesis of polysubstituted pyrazoles, including this compound, is a promising research avenue.

Recyclable Catalysts: The design and application of heterogeneous and recyclable catalysts, such as magnetic nanoparticles, are gaining prominence. bohrium.comresearchgate.netdigitellinc.comacs.org These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. bohrium.comresearchgate.net

| Synthetic Strategy | Key Advantages | Relevant Research Areas |

| Green Solvents | Reduced environmental impact, increased safety. | Water-based synthesis, ionic liquids, deep eutectic solvents. |

| Microwave/Ultrasound | Faster reaction times, higher yields, energy efficiency. | Microwave-assisted organic synthesis (MAOS), sonochemistry. |

| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste. | One-pot synthesis, tandem reactions. |

| Recyclable Catalysts | Cost-effective, reduced waste, sustainable. | Heterogeneous catalysis, nanocatalysis, magnetic catalysts. |

Integration of Artificial Intelligence and Machine Learning in Pyrazole Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the rapid analysis of vast datasets and the prediction of molecular properties and reaction outcomes. mdpi.comresearchgate.net For this compound and other pyrazole derivatives, AI and ML can accelerate the discovery and optimization process in several ways:

Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, toxicity, and physicochemical properties of novel pyrazole derivatives, thus prioritizing the synthesis of the most promising candidates. mdpi.comastrazeneca.com

Synthesis Planning: AI tools can assist in designing efficient synthetic routes by analyzing known reactions and predicting the most viable pathways, potentially uncovering novel and more sustainable methods. nih.govmit.edu

De Novo Design: AI can be used to generate entirely new molecular structures with desired properties, expanding the chemical space of pyrazole-based compounds for various applications. nih.gov

Data-Driven Discovery: By analyzing large chemical databases, ML can identify patterns and relationships that may not be apparent to human researchers, leading to new hypotheses and research directions. mdpi.com

Development of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced in situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable insights into the formation of intermediates and byproducts. spectroscopyonline.comresearchgate.net

For the synthesis of this compound, the application of techniques such as:

In situ Infrared (IR) and Raman Spectroscopy: These methods can track changes in chemical bonding and functional groups throughout a reaction, helping to elucidate the reaction pathway. researchgate.netfrontiersin.org

In situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about species present in the reaction mixture at any given time.

In situ Mass Spectrometry: This technique can identify and quantify the components of a reaction mixture in real-time.

The data obtained from these in situ techniques can be used to refine reaction conditions, improve yields, and minimize the formation of unwanted side products.

Deeper Theoretical Insights into Pyrazole Reactivity and Electronic Properties

Computational chemistry and quantum chemical calculations provide a powerful means to investigate the fundamental properties of molecules like this compound. researchgate.netnih.govresearchgate.netasrjetsjournal.org

Future theoretical studies are expected to focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of the molecule, providing insights into its reactivity and potential interaction sites. nih.govresearchgate.netasrjetsjournal.orgnih.gov

Reaction Mechanism Elucidation: Computational modeling can be employed to simulate reaction pathways and transition states, complementing experimental studies and aiding in the design of more efficient synthetic routes.

Prediction of Spectroscopic Properties: Theoretical calculations can predict spectroscopic data (e.g., NMR, IR spectra), which can be compared with experimental results to confirm the structure of synthesized compounds. researchgate.netasrjetsjournal.org

These theoretical investigations will contribute to a more profound understanding of the structure-property relationships of this compound and guide the design of new derivatives with tailored properties.

Unexplored Applications in Supramolecular Chemistry and Nano-Materials

The unique structural and electronic properties of pyrazole derivatives make them attractive building blocks for the construction of more complex molecular architectures. nih.gov

Supramolecular Assemblies: The ability of the pyrazole ring to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, can be exploited to create well-defined supramolecular structures. nih.gov Future research may explore the self-assembly of this compound into functional supramolecular systems.

Metal-Organic Frameworks (MOFs): Pyrazole-based ligands are known to form stable complexes with metal ions, making them suitable for the construction of MOFs. nih.gov These materials have potential applications in gas storage, separation, and catalysis.

Nano-Materials: The incorporation of this compound into nanomaterials, such as nanoparticles, could lead to novel materials with unique optical, electronic, or biological properties. nih.govnih.gov Research into pyrazole-based nanoparticles has already shown promise in biomedical applications. nih.gov

Design of Advanced Catalytic Systems Based on Pyrazole Scaffolds

The pyrazole scaffold itself can be a key component in the design of novel catalysts. The nitrogen atoms in the pyrazole ring can act as coordination sites for metal centers, leading to the formation of catalytically active complexes.

Future research in this area may involve:

Asymmetric Catalysis: Chiral pyrazole-containing ligands can be synthesized and used to create catalysts for enantioselective transformations, which are of great importance in the pharmaceutical industry.

Sustainable Catalysis: Pyrazole-based catalysts can be designed to be highly efficient and recyclable, aligning with the principles of green chemistry. researchgate.netnih.gov

Photocatalysis: The electronic properties of pyrazole derivatives could be harnessed in the development of new photocatalytic systems for organic synthesis or environmental remediation.

By leveraging the versatility of the pyrazole core, researchers can develop a new generation of advanced catalytic systems with broad applications in chemical synthesis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,5-Dimethyl-1,3-diphenyl-1H-pyrazole, and how are reaction conditions optimized for yield and purity?

- Methodology : The compound is typically synthesized via cyclocondensation of substituted hydrazines with α,β-unsaturated ketones. For example, phenylhydrazine is refluxed with (2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one in glacial acetic acid. Reaction time (4–6 hours) and stoichiometric ratios (1:1.5 ketone:hydrazine) are critical for achieving ~50% yield . Purity is confirmed via recrystallization from ethanol and monitored using TLC.

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodology :

- NMR and IR : Confirm functional groups (e.g., pyrazole ring protons at δ 6.5–7.5 ppm in -NMR, C=N stretching at ~1600 cm).

- X-ray diffraction : Single-crystal X-ray analysis (e.g., SHELX refinement ) reveals bond lengths (e.g., C–N: 1.34–1.38 Å) and dihedral angles between aromatic rings (e.g., 40.08° between pyrazole and phenyl groups) .

Advanced Research Questions

Q. How do structural variations (e.g., methyl group placement) influence the compound’s reactivity and intermolecular interactions in crystal packing?

- Analysis : Methyl groups at positions 4 and 5 induce steric hindrance, reducing π-π stacking but promoting C–H···π interactions (e.g., C8–H8A···Cg1 interactions with centroid distances of 3.45 Å). This stabilizes the crystal lattice without classical hydrogen bonds . Computational modeling (e.g., DFT) can predict substituent effects on molecular polarity and packing efficiency .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. anticancer efficacy)?

- Methodology :

- Assay standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin).

- Structure-activity relationship (SAR) : Compare derivatives (e.g., 3,5-dimethyl vs. 4,5-dimethyl) to isolate substituent-specific effects. For example, 4,5-dimethyl analogs show enhanced apoptosis induction via caspase-3 activation .

Q. How can crystallographic refinement challenges (e.g., twinning or disorder) be addressed for this compound?

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.